(2Z)-2-{[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one
Description
The compound “(2Z)-2-{[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one” is a benzofuranone derivative featuring a conjugated system with a benzofuran core and a pyrazole substituent. Its Z-configuration at the methylidene group and the hydroxyl substituent at position 6 are critical for its stereoelectronic properties.
Properties
IUPAC Name |
(2Z)-2-[[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]-6-hydroxy-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16N2O4/c29-19-10-11-20-22(14-19)32-24(26(20)30)13-17-15-28(18-7-2-1-3-8-18)27-25(17)23-12-16-6-4-5-9-21(16)31-23/h1-15,29H/b24-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMPONGPQLLFIC-CFRMEGHHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4O3)C=C5C(=O)C6=C(O5)C=C(C=C6)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4O3)/C=C\5/C(=O)C6=C(O5)C=C(C=C6)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural uniqueness lies in its hybrid benzofuran-pyrazole system. Below is a comparative analysis with structurally related derivatives from the literature:
Key Observations
Aromatic Systems: The phenylpyrazole and benzofuran moieties in the target compound provide a rigid, planar structure conducive to π-π interactions, unlike the flexible hydroxyethyl piperazine in ’s compound . Electron-Withdrawing Groups: Fluorine in ’s compound increases electronegativity, which may improve metabolic stability compared to the target compound’s unsubstituted phenyl group .
Bioactivity Trends :
- Pyrazoline and pyrazole derivatives (e.g., ) exhibit antitumor activity, suggesting the target compound’s pyrazole moiety could confer similar properties .
- Piperazine-containing analogs () are often explored for CNS applications due to their blood-brain barrier permeability .
Research Findings and Implications
- Pharmacological Potential: Structural analogs with piperazine or methoxy substituents show promise in cancer and CNS disorders, suggesting the target compound could be optimized for similar pathways .
- Chemical Stability : The absence of electron-withdrawing groups (e.g., fluorine) in the target compound may limit its metabolic stability compared to fluorinated derivatives .
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